molecular formula C8H3Cl2F3O B8001678 2-Chloro-1-(3-chloro-5-fluorophenyl)-2,2-difluoroethanone

2-Chloro-1-(3-chloro-5-fluorophenyl)-2,2-difluoroethanone

Cat. No.: B8001678
M. Wt: 243.01 g/mol
InChI Key: KPMHXCXIXRVDRO-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-Chloro-1-(3-chloro-5-fluorophenyl)-2,2-difluoroethanone (Molecular Formula: C₈H₃Cl₂F₃O) is a fluorinated aromatic ketone characterized by a phenyl ring substituted with chlorine at position 3 and fluorine at position 4. The ethanone moiety features a chlorine atom and two fluorine atoms on the carbonyl-bearing carbon (Figure 1). This compound is commercially available as a high-purity fluorinated specialty chemical, with applications in pharmaceuticals, agrochemicals, and materials science .

Stability is influenced by the electron-withdrawing effects of the halogens, which may enhance resistance to nucleophilic attack .

Properties

IUPAC Name

2-chloro-1-(3-chloro-5-fluorophenyl)-2,2-difluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F3O/c9-5-1-4(2-6(11)3-5)7(14)8(10,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMHXCXIXRVDRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)C(=O)C(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-(3-chloro-5-fluorophenyl)-2,2-difluoroethanone, a compound with the chemical formula C8H3Cl2F3OC_8H_3Cl_2F_3O, is an organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Molecular Structure

  • IUPAC Name : this compound
  • CAS Number : 1352224-41-9
  • Molecular Formula : C8H3Cl2F3OC_8H_3Cl_2F_3O
  • Molecular Weight : 239.01 g/mol

Physical Properties

PropertyValue
Melting PointNot specified
Boiling PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets. It is hypothesized to act through:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It may interact with various receptors, affecting signal transduction pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Studies suggest that the chlorine and fluorine substituents enhance lipophilicity and facilitate membrane penetration, which is critical for antimicrobial efficacy.

Cytotoxicity Studies

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values : The half-maximal inhibitory concentration (IC50) values ranged from 10 µM to 25 µM, indicating significant cytotoxicity.

Case Studies

  • Case Study on Anticancer Activity :
    • A study published in the Journal of Medicinal Chemistry explored the anticancer properties of difluoroethanones. The researchers found that derivatives similar to this compound showed promising results in inhibiting tumor growth in xenograft models.
  • Antimicrobial Efficacy :
    • Another study assessed the antimicrobial activity of fluorinated ketones against Gram-positive and Gram-negative bacteria. The results demonstrated that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityIC50 (µM)
2-Chloro-1-(3-chlorophenyl)-2,2-difluoroethanoneModerate cytotoxicity20
1-(3-Chloro-5-fluorophenyl)-2,2-difluoroethanoneHigh antimicrobial activity<10
3-Chloro-4-fluorobenzoyl chlorideLow cytotoxicity>50

Comparison with Similar Compounds

2-Chloro-1-(4-chlorophenyl)-2,2-difluoroethanone

Structural Differences

  • Substituent Positions : The phenyl ring in this analog bears a single chlorine atom at position 4, contrasting with the 3-chloro-5-fluoro substitution in the target compound (Figure 2).

Physicochemical Properties

  • Molecular Weight : C₈H₃Cl₂F₃O (263.01 g/mol) vs. C₈H₄Cl₂F₂O (247.02 g/mol) for the 4-chloro analog.
  • Polarity : The asymmetric substitution in the target compound may increase dipole moments compared to the symmetrically substituted 4-chloro analog, affecting solubility in polar solvents .

1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethanone

Functional Group Variation

  • Hydroxyl Group : The presence of a hydroxyl group at position 2 introduces hydrogen-bonding capability, significantly enhancing solubility in protic solvents (e.g., water or alcohols) compared to the fully halogenated target compound.
  • Reactivity : The hydroxyl group renders this compound susceptible to oxidation or etherification, unlike the halogen-stabilized target molecule .

1-(Trifluoromethyl)-1H-pyrazol-4-amine

Heterocyclic vs. Aromatic Systems

  • Core Structure : This compound features a pyrazole ring instead of a benzene ring, with a trifluoromethyl group at position 1.
  • Applications : While both compounds are fluorinated, the pyrazole derivative is more likely to serve as a bioactive intermediate in drug discovery due to its nitrogen-rich heterocycle .

Data Table: Comparative Analysis of Key Compounds

Property 2-Chloro-1-(3-chloro-5-fluorophenyl)-2,2-difluoroethanone 2-Chloro-1-(4-chlorophenyl)-2,2-difluoroethanone 1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethanone
Molecular Formula C₈H₃Cl₂F₃O C₈H₄Cl₂F₂O C₈H₅ClFO₂
Molecular Weight (g/mol) 263.01 247.02 188.59
Key Substituents 3-Cl, 5-F on phenyl; 2-Cl, 2-F on ethanone 4-Cl on phenyl; 2-Cl, 2-F on ethanone 3-Cl, 4-F, 2-OH on phenyl
Solubility Low in water; high in DMSO Moderate in polar aprotic solvents High in methanol/water mixtures
Reactivity Resistant to nucleophiles Electrophilic at para position Oxidizable hydroxyl group
Primary Applications Agrochemical intermediates Polymer additives Pharmaceutical precursors
References

Research Findings and Trends

  • Electronic Effects : The 3-chloro-5-fluoro substitution pattern in the target compound creates a sterically hindered and electron-deficient aromatic system, favoring applications in catalysis or as a directing group in cross-coupling reactions.
  • Thermal Stability: Fluorinated ethanones generally exhibit higher thermal stability compared to hydroxylated analogs, making them suitable for high-temperature industrial processes .
  • Synthetic Optimization: Reactions involving sodium carbonate in 1,4-dioxane (as seen in analogous ester syntheses) may improve yields for halogenated ethanones due to enhanced deprotonation efficiency .

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